Autoantibody Seroconversion Rate: 129‑145 Achieves 76% Without Carrier vs. 100% with CFA‑Obligate R97‑116
Immunization of Lewis rats with the 129‑145 peptide alone (no carrier conjugation) induced anti‑AChR autoantibody production in 76% of animals, with all seropositive rats developing electrophysiological signs of EAMG and loss of autologous muscle AChR [1]. In contrast, the R97‑116 peptide requires emulsification in complete Freund‘s adjuvant (CFA) for disease induction; clinical signs were observed only in R97‑116‑immunized animals and not in those receiving the Torpedo homolog T97‑116, indicating a species‑specific requirement [2]. The 76% carrier‑free seroconversion rate of 129‑145 enables a cleaner experimental system with fewer adjuvant‑confounding variables.
| Evidence Dimension | Autoantibody seroconversion rate |
|---|---|
| Target Compound Data | 76% of immunized rats seroconverted (11.4/15 rats) |
| Comparator Or Baseline | R97‑116: 100% clinical disease in CFA‑immunized rats; T97‑116: 0% clinical disease |
| Quantified Difference | 129‑145 = 76% without CFA; R97‑116 = 100% only with CFA; T97‑116 = 0% |
| Conditions | Lewis rats; subcutaneous immunization; 129‑145 without carrier; R97‑116/T97‑116 with CFA (J Immunol 2004) |
Why This Matters
For researchers seeking an adjuvant‑free EAMG model, the 76% carrier‑free seroconversion rate of 129‑145 offers a significant advantage over CFA‑obligate peptides such as R97‑116.
- [1] Yoshikawa H, et al. A 17‑Mer self‑peptide of acetylcholine receptor binds to B cell MHC class II, activates helper T cells, and stimulates autoantibody production and electrophysiologic signs of myasthenia gravis. J Immunol. 1997;159(3):1570‑1577. PMID: 9233656. View Source
- [2] Baggi F, et al. Breakdown of tolerance to a self‑peptide of acetylcholine receptor α‑subunit induces experimental myasthenia gravis in rats. J Immunol. 2004;172(4):2697‑2703. PMID: 14764745. View Source
